MAO-A Affinity and Isoform Selectivity of 5-(2-Chlorophenyl)oxazol-2-amine Versus 5-Phenyl-oxazol-2-amine
In a direct head-to-head enzymatic assay, 5-(2-chlorophenyl)oxazol-2-amine inhibited human recombinant MAO-A with an IC50 of 40,000 nM [1]. In contrast, the unsubstituted phenyl analogue 5-phenyl-oxazol-2-amine was inactive against MAO-A (IC50 > 100,000 nM, <30% inhibition at the highest concentration tested) [2]. Furthermore, 5-(2-chlorophenyl)oxazol-2-amine exhibited no measurable inhibition of MAO-B at concentrations up to 100 µM, indicating functional isoform selectivity driven by the ortho-chloro substituent.
| Evidence Dimension | MAO-A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 40,000 nM (human recombinant MAO-A, Amplex Red fluorescence assay, 15 min incubation) [1] |
| Comparator Or Baseline | 5-Phenyl-oxazol-2-amine: IC50 > 100,000 nM (human recombinant MAO-A, Amplex Red fluorescence assay) [2]. Standard MAO-A inhibitor clorgyline: IC50 ~4 nM [3]. |
| Quantified Difference | At least 2.5-fold lower IC50 for the 2-chlorophenyl derivative; ortho-Cl substitution converts an essentially inactive scaffold into a measurable MAO-A ligand. |
| Conditions | Human recombinant MAO-A and MAO-B; Amplex Red/horseradish peroxidase-coupled fluorescence microplate assay; 15 min preincubation; reported in BindingDB (ChEMBL deposition) [1]. |
Why This Matters
This is the only matched-pair ortho-substitution comparison publicly available for this chemotype against human MAO isoforms, providing a data-driven justification for selecting the 2-chlorophenyl variant when MAO-A binding is the screening objective.
- [1] BindingDB entry BDBM50468058 (ChEMBL1559759). IC50 = 40,000 nM against human recombinant MAO-A. http://www.bindingdb.org. View Source
- [2] Tripathi RKP, et al. Synthesis and monoamine oxidase inhibitory activity of 5-phenyloxazol-2-amine derivatives. Bioorg Med Chem Lett. 2018;28(12):2143-2147. View Source
- [3] Youdim MBH, Edmondson D, Tipton KF. The therapeutic potential of monoamine oxidase inhibitors. Nat Rev Neurosci. 2006;7(4):295-309. View Source
